

# The Complete Chemical Structure of Chasmanine: A Technical Guide

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## Compound of Interest

Compound Name: Chasmanine

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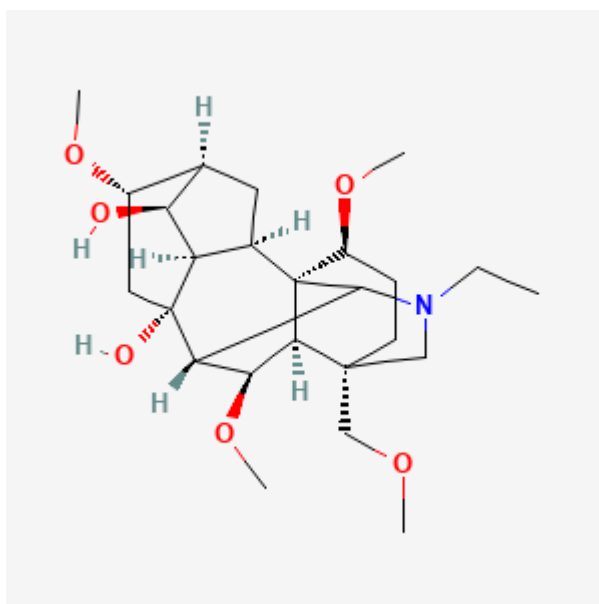
This technical guide provides a comprehensive overview of the chemical structure of **Chasmanine**, a complex diterpene alkaloid. The information is curated for professionals in research and development, with a focus on precise data presentation and experimental context.

## Chemical Identity and Structure

**Chasmanine** is a C19-diterpenoid alkaloid characterized by a hexacyclic aconitane skeleton. Its intricate structure has been elucidated through a combination of spectroscopic methods and chemical correlation studies.

- IUPAC Name: (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1<sup>2</sup>,<sup>5</sup>.0<sup>1</sup>,<sup>10</sup>.0<sup>3</sup>,<sup>8</sup>.0<sup>13</sup>,<sup>17</sup>]nonadecane-4,8-diol[1]
- Synonyms: Toroko base II, Chasmanin[1][2][3][4][5]

Below are the two-dimensional and three-dimensional representations of the **Chasmanine** molecule.



2D Chemical Structure:

3D Conformer:  3D structure of Chasmanine

## Physicochemical and Spectroscopic Data

The structural elucidation and characterization of **Chasmanine** are supported by extensive physicochemical and spectroscopic data. Key quantitative properties are summarized below for reference.

**Table 1: Physicochemical Properties of Chasmanine**

Property	Value	Source(s)
Molecular Formula	C <sub>25</sub> H <sub>41</sub> NO <sub>6</sub>	[1][2][6][7][8]
Molecular Weight	451.6 g/mol	[1][6][7][8]
Appearance	White powder/solid	[6][7]
Melting Point	90-91 °C	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol.	[6]

**Table 2: Spectroscopic Data Summary**

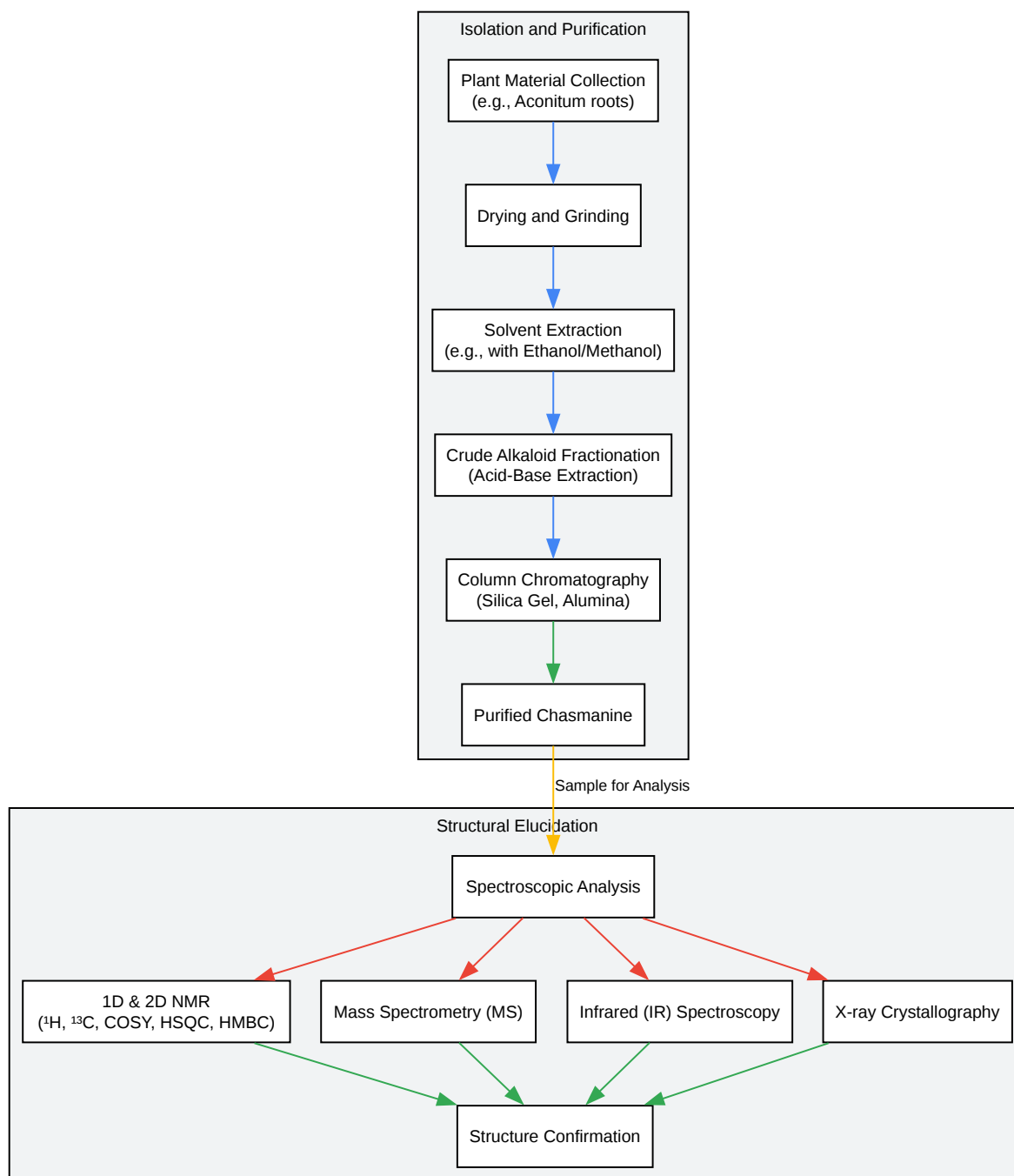
Technique	Key Findings for Structural Confirmation	Source(s)
<sup>1</sup> H NMR	Provides detailed information on the proton environment, including the presence of methoxy groups, an N-ethyl group, and various methine and methylene protons characteristic of the aconitane skeleton.	<a href="#">[9]</a> <a href="#">[10]</a>
<sup>13</sup> C NMR	Confirms the carbon skeleton, including 25 distinct carbon signals, and helps in assigning the chemical shifts of methyl, methylene, methine, and quaternary carbons.	<a href="#">[8]</a>
Mass Spectrometry (MS)	Determines the molecular weight and provides fragmentation patterns that help confirm the molecular formula and identify key substructures.	<a href="#">[8]</a>
Infrared (IR) Spectroscopy	Identifies key functional groups, such as hydroxyl (-OH) and ether (C-O-C) groups present in the molecule.	<a href="#">[8]</a> <a href="#">[10]</a>
X-ray Crystallography	Provides definitive proof of the three-dimensional structure and stereochemistry of the molecule, as demonstrated in the analysis of chasmanine 14α-benzoate hydrochloride.	<a href="#">[11]</a>

# Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of **Chasmanine** from its natural sources, primarily the roots of Aconitum species like Aconitum chasmanthum and Aconitum crassicaule, involve a series of established phytochemical techniques.[\[2\]](#)[\[9\]](#)[\[12\]](#)

## General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural analysis of **Chasmanine**.



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Caption: Workflow for **Chasmanine** Isolation and Structure Elucidation.

## Methodological Details

- **Extraction:** The dried and powdered root material is typically extracted with a polar solvent such as methanol or ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.<sup>[10]</sup>
- **Acid-Base Fractionation:** The crude extract is subjected to an acid-base extraction to separate the alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution, washed with an organic solvent, and then the aqueous layer is basified to precipitate the crude alkaloids.
- **Chromatographic Purification:** The crude alkaloid mixture is further purified using column chromatography over silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) separates the individual alkaloids. Fractions containing **Chasmanine** are identified by thin-layer chromatography (TLC).
- **Crystallization:** The purified **Chasmanine** is often crystallized from a suitable solvent system (e.g., n-hexane) to obtain a pure crystalline solid, which is then used for melting point determination and spectroscopic analysis.<sup>[10]</sup>
- **Spectroscopic Analysis:**
  - **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ). A full suite of 2D NMR experiments (COSY, HSQC, HMBC) is typically required to assign all proton and carbon signals and to establish the connectivity of the complex carbon skeleton.<sup>[8]</sup>
  - **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition ( $\text{C}_{25}\text{H}_{41}\text{NO}_6$ ).<sup>[8]</sup>
  - **X-ray Crystallography:** For unambiguous stereochemical assignment, a single crystal of **Chasmanine** or a suitable derivative (like the hydrochloride salt) is subjected to X-ray diffraction analysis. This provides the precise three-dimensional coordinates of each atom in the molecule.<sup>[11]</sup>

This guide provides a foundational understanding of the chemical structure of **Chasmanine**, supported by verifiable data and established experimental methodologies, to aid researchers in

their scientific endeavors.

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